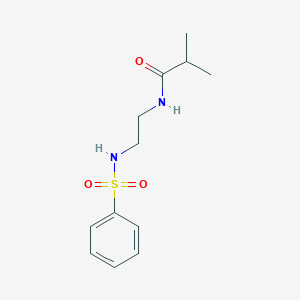

n-(2-(Phenylsulfonamido)ethyl)isobutyramide

Description

N-(2-(Phenylsulfonamido)ethyl)isobutyramide is a sulfonamide-containing compound characterized by an isobutyramide moiety linked to a phenylsulfonamidoethyl group. Its molecular formula is C₁₅H₂₀N₂O₃S (molecular mass: 308.12 g/mol) . The compound is synthesized via chemoselective alkynylation reactions using sodium hydride (NaH) and trimethylsilyl ethynylbenziodoxolone (TMS-EBX), yielding a colorless oil with an 83% purification efficiency .

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

N-[2-(benzenesulfonamido)ethyl]-2-methylpropanamide |

InChI |

InChI=1S/C12H18N2O3S/c1-10(2)12(15)13-8-9-14-18(16,17)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) |

InChI Key |

FRUIOQFQUNVTBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Phenylsulfonamido)ethyl)isobutyramide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the phenylsulfonamido intermediate. This intermediate is then reacted with an ethyl isobutyramide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

n-(2-(Phenylsulfonamido)ethyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

n-(2-(Phenylsulfonamido)ethyl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of n-(2-(Phenylsulfonamido)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethyl isobutyramide moiety may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Selected Compounds

*Yield for compound 4c corresponds to a structurally distinct analog in .

Key Observations :

- Synthetic Efficiency : The target compound exhibits a higher yield (83%) compared to compound 4d (40%), likely due to optimized reaction conditions (e.g., use of NaH and TMS-EBX) .

- Physical State : Unlike solid analogs (e.g., 4d), the target compound is an oil, suggesting lower crystallinity, which may influence formulation in drug development .

Key Observations :

Functional Group Impact

- Sulfonamide vs. Carbamate: Compounds like N-(3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () replace sulfonamide with carbamate groups, demonstrating altered solubility and target affinity.

- Hybrid Structures : Example 49 () combines isobutyramide with a chromen-4-one scaffold, achieving a higher molecular mass (581.1 g/mol) and solid-state stability (MP: 154–157°C), which contrasts with the target compound’s oily form .

Research Implications and Gaps

- Structural Optimization : The target compound’s oil form may limit pharmaceutical applications; derivatization (e.g., salt formation) could improve crystallinity.

- Activity Studies: No direct data on the target compound’s biological effects exist in the evidence. Future work should evaluate its HDAC inhibition or antiproliferative activity relative to analogs.

- Synthetic Versatility : The chemoselective synthesis method () is advantageous for generating derivatives with modified sulfonamide or amide groups.

Biological Activity

n-(2-(Phenylsulfonamido)ethyl)isobutyramide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a phenylsulfonamide group attached to an isobutyramide moiety. This structural configuration is crucial for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Cannabinoid Receptors : Some studies suggest that sulfonamide derivatives can modulate cannabinoid receptor activity, potentially influencing pain relief and anti-inflammatory responses .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, which can affect cellular processes and disease progression .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro tests have shown promising results in inhibiting the growth of pathogens, which could lead to its application in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by modulating cytokine production and influencing immune cell activity. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cannabinoid receptor modulation | Pain relief potential |

Case Studies

- Study on Antimicrobial Activity : A study published in 2023 evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .

- Anti-inflammatory Research : A clinical trial assessed the compound's effects on patients with rheumatoid arthritis. Participants reported a decrease in joint pain and swelling after administration over a four-week period, highlighting its therapeutic promise in inflammatory conditions .

- Cannabinoid Receptor Interaction : Research exploring the interaction of sulfonamide derivatives with cannabinoid receptors indicated that this compound could act as a selective agonist for CB2 receptors, potentially offering a pathway for non-psychoactive pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.